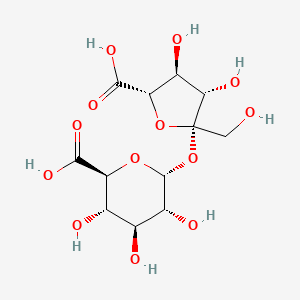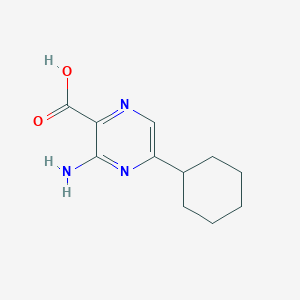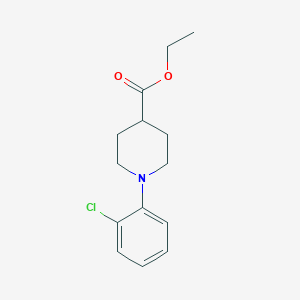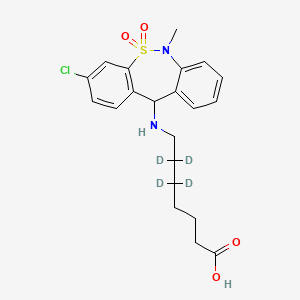
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride, also known as Nebrosamine Dihydrochloride, is a biochemical compound with the molecular formula C₆H₁₆Cl₂N₂O₃ and a molecular weight of 235.11 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves multiple steps. One reported method includes the synthesis of methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside, which is then compared with a derivative of nebrosamine to confirm the structure of the natural product . The reaction conditions typically involve the use of mesylation and acetylation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This includes the use of large-scale reactors and purification systems to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学研究应用
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the production of specialized biochemical products and research tools.
作用机制
The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diaminotrideoxy structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and research context.
相似化合物的比较
Similar Compounds
Methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside: A derivative used to confirm the structure of nebrosamine.
Ethyl 2,6-diacetamido-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Another derivative of the diaminotrideoxy-D-hexose family.
Uniqueness
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is unique due to its specific diaminotrideoxy structure, which allows it to interact with a wide range of biochemical targets. This makes it a valuable tool in proteomics research and other scientific applications.
属性
分子式 |
C6H14N2O3 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
(3R,5S,6R)-3-amino-6-(aminomethyl)oxane-2,5-diol |
InChI |
InChI=1S/C6H14N2O3/c7-2-5-4(9)1-3(8)6(10)11-5/h3-6,9-10H,1-2,7-8H2/t3-,4+,5-,6?/m1/s1 |
InChI 键 |
CEGXIUROHCNLCL-IANNHFEVSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC([C@@H]1N)O)CN)O |
规范 SMILES |
C1C(C(OC(C1O)CN)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)








